molecular formula C5H10N2O B13600388 1-Methylazetidine-3-carboxamide

1-Methylazetidine-3-carboxamide

Cat. No.: B13600388
M. Wt: 114.15 g/mol
InChI Key: IZOJMZNNXNNTCW-UHFFFAOYSA-N
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Description

1-Methylazetidine-3-carboxamide is a nitrogen-containing heterocyclic compound It is a derivative of azetidine, a four-membered ring structure with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazetidine-3-carboxamide can be synthesized through several methods. One common approach involves the reductive amination of azetidine-3-carboxylic acid with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in a solvent like methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methylazetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylazetidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Azetidine-3-carboxamide: Similar structure but lacks the methyl group.

    N-Methylazetidine-3-carboxamide hydrochloride: A salt form with similar properties.

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

Uniqueness: 1-Methylazetidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

1-methylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-7-2-4(3-7)5(6)8/h4H,2-3H2,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOJMZNNXNNTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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